Piperidina, 1-(isocianoacetil)-

Descripción general

Descripción

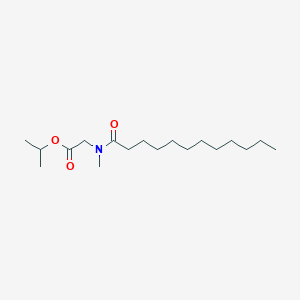

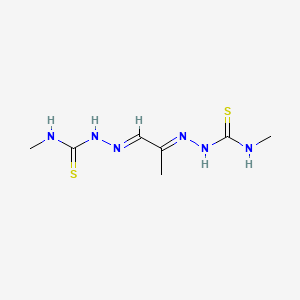

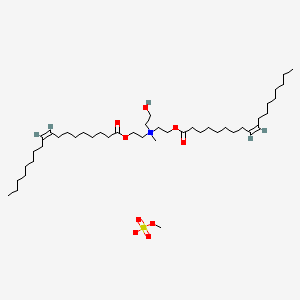

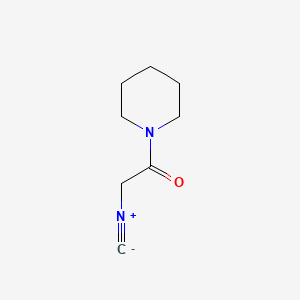

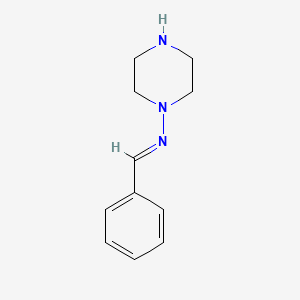

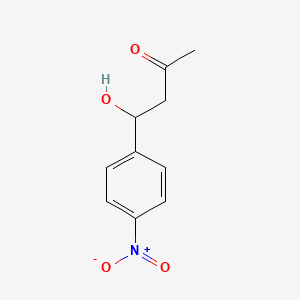

“Piperidine, 1-(isocyanoacetyl)-” is a derivative of Piperidine . Piperidine is an organic compound with the molecular formula (CH2)5NH. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH2–) and one amine bridge (–NH–) . The “Piperidine, 1-(isocyanoacetyl)-” molecule contains a total of 23 bonds. There are 11 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 1 six-membered ring, 1 tertiary amide (aliphatic), and 1 positively charged N .

Synthesis Analysis

Piperidine derivatives have been synthesized using various methods . For instance, piperidine can be produced by the hydrogenation of pyridine, usually over a molybdenum disulfide catalyst . Another method involves a hybrid bio–organocatalytic cascade for the synthesis of a small panel of 2-substituted piperidines .

Molecular Structure Analysis

The molecular structure of “Piperidine, 1-(isocyanoacetyl)-” has been analyzed in several studies . The molecule contains a total of 23 bonds, including 11 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 1 six-membered ring, 1 tertiary amide (aliphatic), and 1 positively charged N .

Chemical Reactions Analysis

Piperidine plays an integral role in numerous chemical reactions and industrial processes . It serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes .

Physical and Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature . Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes .

Aplicaciones Científicas De Investigación

Agente Anticancerígeno

“Piperidina, 1-(isocianoacetil)-” ha mostrado ser prometedor como agente anticancerígeno. Se ha observado que inhibe la proliferación de varias líneas celulares de cáncer, incluidas las células HT29 y DLD-1, al detener el ciclo celular en la fase G1/G0 . Esto sugiere su posible uso en el desarrollo de tratamientos para cánceres como el de mama, próstata, colon, pulmón y ovario.

Síntesis de Fármacos

La parte de piperidina es integral en la síntesis de fármacos. Su estructura, que consiste en un anillo de seis miembros con cinco grupos metileno y un grupo amina, la convierte en un valioso bloque de construcción en el desarrollo de fármacos . La versatilidad de este compuesto permite la creación de una amplia gama de agentes terapéuticos.

Modulación de las Vías de Señalización

Se ha descubierto que este compuesto regula varias vías de señalización cruciales esenciales para el establecimiento de cánceres, como STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD y Smac/DIABLO . Al influir en estas vías, “Piperidina, 1-(isocianoacetil)-” se puede utilizar para desarrollar fármacos que se dirijan a mecanismos específicos dentro de las células cancerosas.

Inhibición de la Migración Celular

La investigación indica que “Piperidina, 1-(isocianoacetil)-” conduce a la inhibición de la migración celular . Esta propiedad es particularmente importante para prevenir la metástasis, la propagación del cáncer de una parte del cuerpo a otra, lo que lo convierte en un compuesto valioso en la investigación del cáncer.

Arresto del Ciclo Celular

La capacidad de inducir el arresto del ciclo celular es un aspecto crítico del tratamiento del cáncer. “Piperidina, 1-(isocianoacetil)-” ha demostrado detener el ciclo celular, inhibiendo así la supervivencia de las células cancerosas . Esta función es vital para el desarrollo de fármacos quimioterapéuticos.

Relevancia Farmacéutica

Tanto la piperina como la piperidina, compuestos relacionados, se han destacado por su relevancia farmacéutica contra diferentes tipos de cánceres . El potencial terapéutico de “Piperidina, 1-(isocianoacetil)-” contra varios cánceres subraya su importancia en la investigación y el desarrollo farmacéuticos.

Descubrimiento de Fármacos

El anillo de piperidina es una característica común en muchos compuestos farmacológicamente activos. “Piperidina, 1-(isocianoacetil)-” se puede utilizar en el descubrimiento y la evaluación biológica de posibles fármacos, especialmente aquellos que contienen la parte de piperidina . Su papel en el descubrimiento de fármacos es significativo debido a sus aplicaciones farmacológicas.

Propiedades Terapéuticas

Con el paso de los años, se han estudiado ampliamente las propiedades terapéuticas de los compuestos que contienen la estructura de piperidina. “Piperidina, 1-(isocianoacetil)-” no es una excepción, con investigación en curso sobre sus diversas aplicaciones farmacológicas . Sus posibles usos terapéuticos se extienden más allá de la oncología a otras áreas de la medicina.

Mecanismo De Acción

Target of Action

Piperidine, 1-(isocyanoacetyl)-, also known as 2-isocyano-1-(1-piperidyl)ethanone, is a derivative of piperidine, a heterocyclic amine widely used as a building block in the synthesis of organic compounds . Piperidine derivatives have been utilized in various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . .

Mode of Action

Piperidine derivatives, including piperine, have shown remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties suggest that Piperidine, 1-(isocyanoacetyl)- may interact with its targets to induce these effects.

Biochemical Pathways

Piperidine derivatives have been observed to regulate several crucial signaling pathways essential for the establishment of diseases such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . These pathways are involved in various physiological activities and dysfunctions of the CNS (central nervous system), CVS (cardiovascular system), GIT (gastrointestinal tract), bone, and others .

Pharmacokinetics

Piperidine is a vital fundament in the production of drugs and is widely used as a building block in the synthesis of organic compounds , suggesting that it may have favorable pharmacokinetic properties.

Result of Action

Piperidine derivatives have shown remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties suggest that Piperidine, 1-(isocyanoacetyl)- may have similar effects at the molecular and cellular level.

Action Environment

Piperidine is a heterocyclic moiety that has been used in the synthesis of pharmaceuticals with substantial interest , suggesting that it may be stable under various environmental conditions.

Safety and Hazards

Direcciones Futuras

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical relevance of both piperine and piperidine against different types of cancers has been highlighted in recent studies .

Análisis Bioquímico

Biochemical Properties

Piperidine, 1-(isocyanoacetyl)-, plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules

Cellular Effects

It is known that piperidine derivatives can have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that piperidine derivatives can interact with biomolecules, inhibit or activate enzymes, and cause changes in gene expression

Propiedades

IUPAC Name |

2-isocyano-1-piperidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-9-7-8(11)10-5-3-2-4-6-10/h2-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSSSWPVGBZLLBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CC(=O)N1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90217781 | |

| Record name | Piperidine, 1-(isocyanoacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67434-28-0 | |

| Record name | Piperidine, 1-(isocyanoacetyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067434280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-(isocyanoacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Chlorophenyl)-6-fluoro-2-[(2-fluoroanilino)methyl]quinazolin-4-one](/img/structure/B1623832.png)